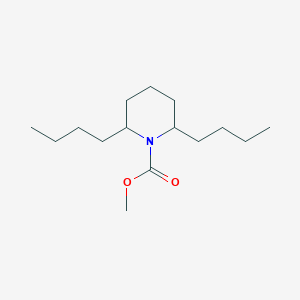![molecular formula C9H19NO2 B14189574 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol CAS No. 854815-53-5](/img/structure/B14189574.png)
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyethyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with methylamine and ethylene oxide. The reaction proceeds under controlled conditions to ensure the correct substitution on the cyclohexane ring. The general steps are as follows:
- The intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Cyclohexanone: is reacted with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A cyclic compound with a hydroxy group, used for its cooling properties.
Cyclohexanol: A simpler analog with only a hydroxy group on the cyclohexane ring.
N-Methylcyclohexylamine: Similar structure but lacks the hydroxyethyl group.
Uniqueness
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol is unique due to the presence of both a hydroxyethyl and a methylamino group on the cyclohexane ring
Propriétés
Numéro CAS |
854815-53-5 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(methyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10(6-7-11)8-4-2-3-5-9(8)12/h8-9,11-12H,2-7H2,1H3 |
Clé InChI |
KPUSMNAYGYVMRO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


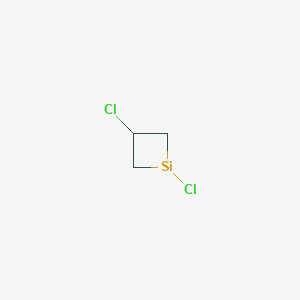
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
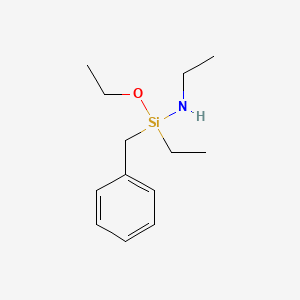
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
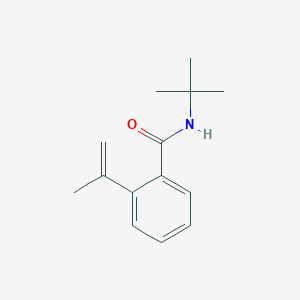

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
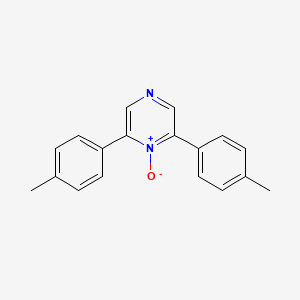
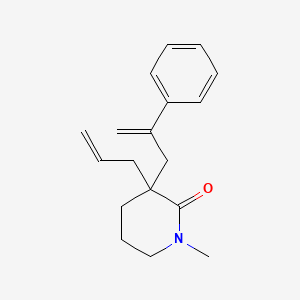
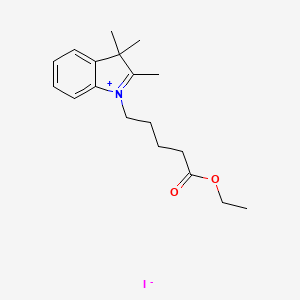

![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
